

# Application Notes and Protocols: QuEChERS Protocol for Fenuron Extraction from Agricultural Matrices

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Compound of Interest		
Compound Name:	Fenuron	
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#### Introduction

Fenuron is a phenylurea herbicide utilized for the control of a broad spectrum of weeds in agricultural settings. Due to its potential for persistence in the environment and subsequent entry into the food chain, regulatory bodies have established maximum residue limits (MRLs) for Fenuron in various agricultural commodities.[1] Accurate and sensitive analytical methods are therefore essential for monitoring these residues to ensure food safety. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a widely adopted sample preparation technique for the analysis of pesticide residues in food and agricultural samples.[2][3][4] This application note provides a detailed protocol for the extraction of Fenuron from diverse agricultural matrices using a modified QuEChERS procedure coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for analysis. The use of a stable isotope-labeled internal standard, Fenuron-d5, is incorporated to ensure high accuracy and precision by compensating for matrix effects and variations during sample preparation.[1][5]

## **Principle of the Method**

The QuEChERS method involves two main steps: extraction and cleanup.[2] Initially, the homogenized sample is extracted with an organic solvent, typically acetonitrile, in the presence



of salts to induce phase separation from the aqueous matrix.[3][6] This is followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components such as pigments, sugars, and lipids.[1][2] The final extract is then analyzed by LC-MS/MS for the quantification of **Fenuron**. The incorporation of an internal standard, such as **Fenuron**-d5, which has nearly identical chemical and physical properties to the analyte, allows for accurate quantification by correcting for any analyte loss during the procedure and mitigating matrix-induced signal suppression or enhancement.[1][5]

#### **Data Presentation**

The following table summarizes the quantitative data for **Fenuron** extraction from various agricultural matrices using the QuEChERS protocol followed by LC-MS/MS analysis.

Agricultu ral Matrix	Spiking Level (ng/g)	Mean Recovery (%)	RSD (%) (n=6)	Matrix Effect (%)	LOQ (ng/g)	Referenc e
Apple	10	98.5	4.2	-15.2	5	[1]
50	101.2	3.5	-12.8	[1]		
Spinach	10	95.1	5.8	-25.4	5	[1]
50	99.8	4.9	-22.1	[1]		
Soil	10	97.2	6.5	-18.9	5	[1]
50	102.5	5.1	-16.5	[1]		

Recovery and RSD values are corrected using the **Fenuron**-d5 internal standard.[1] Matrix Effect (%) = ((Peak Area in Matrix) / (Peak Area in Solvent) - 1)  $\times$  100.[1] LOQ (Limit of Quantification) is determined as the lowest concentration with a signal-to-noise ratio > 10 and acceptable recovery and precision.[1]

# **Experimental Protocols Materials and Reagents**

Fenuron standard (≥98% purity)



- Fenuron-d5 internal standard (≥98% purity)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Deionized water
- QuEChERS extraction salts (e.g., 4 g MgSO<sub>4</sub>, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate)
- Dispersive SPE cleanup tubes (containing MgSO<sub>4</sub>, Primary Secondary Amine (PSA), and C18)
- 50 mL polypropylene centrifuge tubes
- 15 mL polypropylene centrifuge tubes

#### **Standard Solution Preparation**

- Stock Solutions (1 mg/mL): Accurately weigh 10 mg of **Fenuron** and **Fenuron**-d5 standards and dissolve each in 10 mL of methanol.
- Intermediate Standard Solution (10 µg/mL): Dilute the stock solutions with methanol to a concentration of 10 µg/mL.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the intermediate standard solution with acetonitrile to construct a calibration curve.
- Internal Standard Spiking Solution (1  $\mu$ g/mL): Dilute the **Fenuron**-d5 intermediate stock solution with acetonitrile to a concentration of 1  $\mu$ g/mL.

#### **Sample Preparation (QuEChERS Protocol)**

 Homogenization: Homogenize a representative portion of the agricultural sample (e.g., fruits, vegetables, soil). For dry samples like soil, rehydration with a specific amount of water may be necessary.[1]



- Extraction:
  - Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[1][5]
  - Add 10 mL of acetonitrile.[1][5]
  - Spike the sample with a known amount of the Fenuron-d5 internal standard spiking solution (e.g., 20 μL of 1 μg/mL solution).[5]
  - Add the QuEChERS extraction salts.[1][5]
  - Immediately cap the tube and shake vigorously for 1 minute.[1][5]
  - Centrifuge at ≥4000 x g for 5 minutes.[5]
- Dispersive SPE Cleanup:
  - Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing the appropriate sorbents (e.g., 900 mg MgSO<sub>4</sub>, 150 mg PSA, and 150 mg C18 for produce; adjust for soil matrix as needed).[5]
  - Vortex for 30 seconds.
  - Centrifuge at a high speed (e.g., 10,000 x g) for 2 minutes.[1]
- Final Extract Preparation:
  - Take an aliquot of the cleaned supernatant.
  - Filter the extract through a 0.22 μm syringe filter into an autosampler vial for LC-MS/MS analysis.[1]

## **LC-MS/MS Analysis**

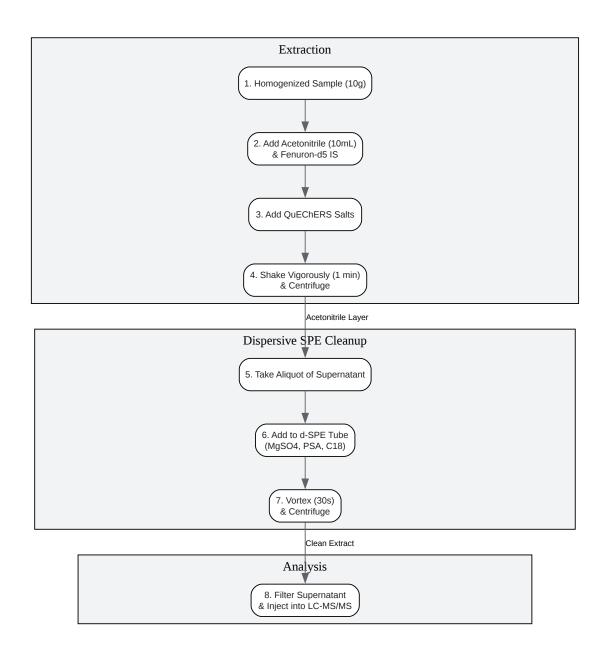
- LC System: A high-performance liquid chromatography system.
- Column: A suitable C18 column for pesticide analysis.



- Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid or ammonium formate to improve chromatographic peak shape and ionization efficiency.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[1]
- MS/MS Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both Fenuron and Fenuron-d5 for quantification and confirmation.[1]

# **Experimental Workflow Diagram**





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Caption: QuEChERS workflow for **Fenuron** extraction.

## **Discussion**



The presented QuEChERS protocol offers a robust and efficient method for the extraction of **Fenuron** from a variety of agricultural matrices. The validation data demonstrates good recoveries and precision, meeting the typical requirements for pesticide residue analysis. The use of a stable isotope-labeled internal standard, **Fenuron**-d5, is critical for mitigating matrix effects, which can be significant in complex samples like spinach and soil, thereby ensuring the accuracy of the quantitative results.[1][5] The d-SPE cleanup step effectively removes common interferences, leading to a cleaner extract and improved performance of the LC-MS/MS system. This method is suitable for high-throughput analysis in regulatory monitoring and food safety laboratories.

#### Conclusion

This application note details a validated QuEChERS protocol for the extraction and quantification of **Fenuron** in diverse agricultural matrices. The method is quick, easy to perform, and utilizes a reduced amount of organic solvent, making it a more environmentally friendly approach compared to traditional extraction techniques. The combination of the QuEChERS sample preparation with LC-MS/MS analysis provides a sensitive, selective, and reliable tool for the routine monitoring of **Fenuron** residues, contributing to the assurance of food safety.

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